molecular formula C11H8N2S2 B10933946 (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B10933946
M. Wt: 232.3 g/mol
InChI Key: GSUZSPOXUGSNFV-UITAMQMPSA-N
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Description

(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE is an organic compound that features a thiazole ring, a thiophene ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling of the Rings: The thiazole and thiophene rings can be coupled through a cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Products may include primary amines, secondary amines, and other reduced derivatives.

    Substitution: Products may include halogenated derivatives, alkylated derivatives, and other substituted compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: The compound may have potential as a pharmaceutical agent due to its unique structure and functional groups.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects.

Industry

    Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, it may participate in electronic or photophysical processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-FURYL)-1-ETHENYL CYANIDE: Similar structure but with a furan ring instead of a thiophene ring.

    (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-PYRIDYL)-1-ETHENYL CYANIDE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

    Electronic Properties: The presence of the thiophene ring may impart unique electronic properties compared to similar compounds with different heterocycles.

    Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns.

Properties

Molecular Formula

C11H8N2S2

Molecular Weight

232.3 g/mol

IUPAC Name

(Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C11H8N2S2/c1-8-7-15-11(13-8)9(6-12)5-10-3-2-4-14-10/h2-5,7H,1H3/b9-5-

InChI Key

GSUZSPOXUGSNFV-UITAMQMPSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=C\C2=CC=CS2)/C#N

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC=CS2)C#N

Origin of Product

United States

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